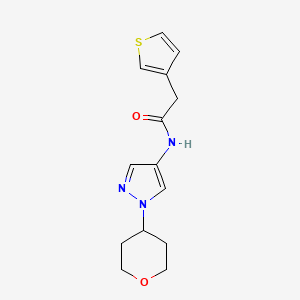

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran group at the N1 position and an acetamide side chain linked to a thiophen-3-yl moiety. The acetamide bridge serves as a versatile linker, enabling hydrogen bonding and modulating solubility.

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-14(7-11-3-6-20-10-11)16-12-8-15-17(9-12)13-1-4-19-5-2-13/h3,6,8-10,13H,1-2,4-5,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHOUSJACNVKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through a cyclization reaction.

Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran group.

Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction, using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiophene ring or the pyrazole ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide exerts its effects is not fully understood but may involve:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide, we compare it with structurally related compounds from recent literature and patents. Key comparisons focus on substituent effects, synthetic strategies, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity The thiophen-3-yl group in the target compound distinguishes it from fluorophenyl-containing analogs (e.g., Compound 9). The tetrahydro-2H-pyran-4-yl substituent provides a saturated oxygen heterocycle, contrasting with the spirocyclic indene-oxazolidinone in B10. This difference likely affects solubility and steric interactions in binding pockets .

Synthetic Methodologies

- The target compound’s synthesis likely follows established routes for pyrazole-acetamide derivatives, akin to B10–B12 (e.g., nucleophilic substitution or amide coupling) .

- In contrast, 1,3,4-thiadiazole derivatives () require cyclization of hydrazine-carbodithioate precursors, a more complex pathway than standard acetamide formation .

Biological Activity Trends

- Acetamide-linked fluorophenyl groups (Compound 9) show efficacy in CNS targets, whereas thiophene-containing analogs may favor peripheral targets due to differences in logP and membrane permeability .

- Antimicrobial thiadiazole derivatives () highlight the importance of nitro and methyl groups for activity, suggesting that similar substituents in the target compound could be explored for dual functionality .

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Tetrahydro-2H-pyran : A cyclic ether that contributes to the compound's stability and solubility.

- Pyrazole ring : Known for various biological activities, including anti-inflammatory and analgesic effects.

- Thiophene moiety : Often associated with enhanced biological activity due to its electron-rich nature.

The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol.

Antinociceptive and Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For example, studies on related pyrazole compounds have shown:

- Analgesic Activity : Pyrazole derivatives have been evaluated in models such as the acetic acid-induced writhing test, demonstrating a reduction in pain responses .

- Anti-inflammatory Mechanisms : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been found to inhibit COX enzymes, leading to decreased prostaglandin synthesis, which is crucial for inflammation and pain signaling .

- Nitric Oxide Pathway : Some pyrazole derivatives modulate the nitric oxide (NO) signaling pathway, which plays a role in vasodilation and pain modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Study on Pyrazole Derivatives : A study reported that a specific pyrazole derivative exhibited significant anti-inflammatory effects with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Compound IC50 (µg/mL) Standard Comparison Pyrazole Derivative A 54.65 Diclofenac Pyrazole Derivative B 60.56 Diclofenac Pyrazole Derivative C 57.24 Diclofenac - Evaluation of Vasorelaxant Effects : Another study highlighted that certain pyrazole compounds could induce vasorelaxation, suggesting potential applications in cardiovascular therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.